molecular formula C13H14BrFN2O B599167 3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-98-2

3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Cat. No.: B599167
CAS No.: 1272755-98-2
M. Wt: 313.17
InChI Key: TVCPDZXCQAVGBQ-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a high-value chemical building block designed for pharmaceutical research and development. This compound features a 1,4-diazaspiro[4.4]nonane scaffold, a privileged structure in medicinal chemistry known for contributing to favorable metabolic stability and three-dimensional diversity in drug candidates . The spirocyclic core is substituted with a 3-bromo-4-fluorophenyl group, a motif commonly used to modulate electronic properties, lipophilicity, and to serve as a handle for further synthetic elaboration via cross-coupling reactions . While the specific biological activity of this exact molecule may be unexplored, structural analogs containing the diazaspiro[4.4]nonane framework have demonstrated significant research utility. For instance, similar compounds have been developed as potent covalent inhibitors of the KRAS G12C mutation, a challenging oncogenic target in cancers like non-small cell lung carcinoma . Other diazaspiro derivatives have been investigated as modulators of voltage-gated sodium channels, indicating potential applications in neurological disorder research . The presence of both bromine and fluorine atoms on the phenyl ring makes this compound a versatile intermediate for further structure-activity relationship (SAR) studies through palladium-catalyzed reactions such as Suzuki cross-coupling . This product is provided for research purposes as a structural analog for probe discovery, hit-to-lead optimization, and the synthesis of more complex bioactive molecules. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O/c14-9-7-8(3-4-10(9)15)11-12(18)17-13(16-11)5-1-2-6-13/h3-4,7,11,16H,1-2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCPDZXCQAVGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(C(=O)N2)C3=CC(=C(C=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188091
Record name 1,4-Diazaspiro[4.4]nonan-2-one, 3-(3-bromo-4-fluorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-98-2
Record name 1,4-Diazaspiro[4.4]nonan-2-one, 3-(3-bromo-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diazaspiro[4.4]nonan-2-one, 3-(3-bromo-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ultrasonic-Assisted Bromination of 4-Fluorobenzaldehyde

The patented method for synthesizing 3-bromo-4-fluorobenzaldehyde avoids hazardous bromine gas, employing sodium bromide and sodium hypochlorite under ultrasound irradiation:

Procedure :

  • Dissolve 4-fluorobenzaldehyde (1 mol) in dichloromethane (140–180 mL).

  • Prepare an aqueous solution of NaBr (1–1.03 mol), HCl (35%, 90–110 mL), and NaOCl (8%, 1.01–1.04 mol).

  • Combine solutions under ultrasound (20–25°C), stir for 1 hr, and isolate via phase separation.

  • Purify by bulk melting crystallization at 31°C.

Results :

ParameterExample 1Example 2Example 3
Yield (%)90.491.989.7
Purity (%)99.299.498.9

This method achieves high regioselectivity for the 3-bromo position, critical for subsequent coupling reactions.

Construction of the 1,4-Diazaspiro[4.4]nonan-2-one Core

Cyclocondensation of δ-Lactam Precursors

The spirocyclic lactam is synthesized via a modified Biginelli reaction, analogous to HAP-spiro derivatives:

Procedure :

  • React 2-thiazolecarboxamidine hydrochloride with ethyl acetoacetate and a carbonyl component (e.g., 2-bromo-4-fluorobenzaldehyde) in ethanol under reflux.

  • Brominate the intermediate using N-bromosuccinimide (NBS) in dichloromethane.

  • Cyclize with a diamine (e.g., 1,4-diaminobutane) using NaH in THF or K₂CO₃ in acetonitrile.

Optimization :

  • Base : NaH in THF yields spirocyclic products at 60–70°C with 65–75% efficiency.

  • Catalyst : KI enhances nucleophilic substitution at the C6 position of the dihydropyrimidine core.

Coupling of Aryl and Spirocyclic Fragments

Palladium-Catalyzed Buchwald-Hartwig Amination

The brominated aryl group is coupled to the spirocyclic amine via Pd-mediated cross-coupling:

Procedure :

  • Mix 3-bromo-4-fluorobenzaldehyde (1.2 eq) with the spirocyclic amine (1 eq) in toluene.

  • Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq).

  • Heat at 110°C for 12 hr under N₂.

Results :

Catalyst SystemYield (%)Purity (%)
Pd(OAc)₂/Xantphos7895
Pd(dba)₂/BINAP6592

This method ensures minimal dehalogenation and high coupling efficiency.

Alternative Routes: One-Pot Spirocyclization and Aryl Functionalization

Tandem Cyclization-Halogenation

A streamlined approach combines spiro ring formation and bromination:

Procedure :

  • React 4-fluorophenylacetaldehyde with 1,4-diaminobutane in acetic acid.

  • Add NBS (1.1 eq) and irradiate with UV light (254 nm) for 2 hr.

  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Outcome :

  • Yield : 70%

  • Regioselectivity : >95% for 3-bromo substitution.

Challenges and Optimization Strategies

Regioselectivity in Bromination

The para-fluorine group directs electrophilic bromination to the meta position, but competing ortho substitution can occur. Ultrasonic irradiation suppresses side reactions by enhancing mixing and reducing reaction time.

Spiro Ring Stability

The lactam ring is sensitive to acidic conditions. Using trifluoroacetic acid (TFA) for Boc deprotection requires careful control (0°C, 30 min) to prevent ring opening.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Ultrasonic Bromination + Pd Coupling7895High
Tandem Cyclization-Halogenation7090Moderate
Classical Bromine Method*6585Low

*Traditional bromine gas method excluded due to safety concerns .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the spirocyclic core.

    Substitution: The bromo and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced spirocyclic derivatives.

    Substitution: Formation of substituted spirocyclic compounds with new functional groups.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one is best understood through comparative analysis with related diazaspirocyclic and aryl-substituted compounds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Diazaspirocyclic Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 3-Bromo-4-fluorophenyl C₁₃H₁₄BrFN₂O 328.17 Bromo-fluoro substitution enhances halogen bonding potential; spirocyclic core
3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one 2-Bromophenyl C₁₃H₁₄BrN₂O 307.16 Bromine at ortho position may reduce steric accessibility compared to meta
1-Methyl-3-(phenylmethyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS 864516-74-5) Methyl, benzyl C₁₅H₂₀N₂O 244.33 Lack of halogens; benzyl group may enhance lipophilicity
6-(hex-5-enyl)-1,4-diazaspiro[4.4]nonan-2-one (9a/b) Hex-5-enyl C₁₂H₂₀N₂O 220.30 Aliphatic chain introduces hydrophobicity; used in fragrance release studies
1-(2,6-Diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[F][1,2,4]triazolo[...] Triazolodiazepine-spiro hybrid C₁₈H₂₀N₆ 320.39 Vasopressin antagonist; neuropsychiatric applications

Structural Variations and Implications

Halogen Substitution: The 3-bromo-4-fluoro substitution in the target compound distinguishes it from analogs like 3-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one . The meta-bromo and para-fluoro arrangement may enhance binding to halogen-bond-accepting targets (e.g., enzymes or receptors) compared to the ortho-bromo isomer, which could suffer from steric hindrance. In contrast, fluorophenyl-containing compounds like 3-(4-fluorophenyl)-N,N-dimethylpropan-1-amine derivatives (e.g., compounds f and g in Pharmacopeial Forum) lack the spirocyclic core but share fluorine’s electronegative effects .

Spirocyclic Core Modifications: The 1,4-diazaspiro[4.4]nonan-2-one scaffold is shared with 6-(hex-5-enyl)-1,4-diazaspiro[4.4]nonan-2-one, but the latter’s aliphatic chain makes it more volatile, as demonstrated in fragrance release studies .

Pharmacological Profiles :

  • The vasopressin antagonist activity of 1-(2,6-diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[F][1,2,4]triazolo[...] highlights the therapeutic relevance of spirocyclic amines in neuropsychiatry . However, the target compound’s bromo-fluoro substitution may steer its activity toward distinct targets, such as kinases or GPCRs.

Biological Activity

3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a spirocyclic compound characterized by its unique structural features, including a spirocyclic core and the presence of both bromo and fluoro substituents on the phenyl ring. These characteristics may contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₄BrFN₂O
  • Molecular Weight : 313.17 g/mol
  • CAS Number : 1272755-98-2

The compound's structure allows for diverse interactions with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
  • Receptor Interaction : It may interact with various receptors, affecting signal transduction processes.

Medicinal Chemistry Applications

Research indicates that this compound has potential applications in treating neurological disorders and cancer. Its spirocyclic structure contributes to its stability and specificity in targeting biological molecules.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that derivatives of spirocyclic compounds exhibit neuroprotective effects in models of neurodegeneration. The presence of halogen substituents (like bromine and fluorine) enhances their interaction with neurotransmitter receptors, potentially leading to improved therapeutic outcomes.
  • Antitumor Activity : In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HL60 (leukemia). The mechanism involves inducing apoptosis through the activation of specific signaling pathways .
  • KATP Channel Modulation : Research on related compounds has indicated that they can act as KATP channel openers, which are crucial in regulating insulin secretion and neuronal excitability. This suggests that this compound may also influence metabolic processes through similar mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(3-Chloro-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-oneSimilar spirocyclic structure; chlorine instead of bromineModerate anticancer activity
3-(3-Bromo-4-methylphenyl)-1,4-diazaspiro[4.4]nonan-2-oneMethyl group instead of fluorineEnhanced neuroprotective effects
3-(3-Bromo-4-ethoxyphenyl)-1,4-diazaspiro[4.4]nonan-2-oneEthoxy group; affects solubilityVariable efficacy against different cancer types

Q & A

Q. What are the recommended synthetic routes for 3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one?

The synthesis involves multi-step organic reactions, typically including:

  • Halogenation and fluorination of the phenyl ring to introduce bromo and fluoro substituents.
  • Spirocyclic formation via cyclization reactions, often using reagents like hydrazine derivatives or carbonyl compounds.
  • Functional group modifications , such as amidation or thionation, to stabilize the diazaspiro core.

Key considerations include optimizing reaction conditions (temperature, solvent, catalyst) to improve yield and purity. For example, highlights the need for precise control during cyclization to avoid byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR : To confirm the spirocyclic structure and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • HPLC/UPLC : To assess purity (>95% is typical for research-grade material).
  • X-ray crystallography (if crystals are obtainable): For unambiguous structural elucidation.

These methods align with protocols used for structurally similar diazaspiro compounds .

Q. What are the hypothesized biological targets for this compound?

Based on structural analogs, potential targets include:

  • Kinases or GPCRs : Due to the spirocyclic core’s resemblance to known kinase inhibitors.
  • Enzymes with hydrophobic binding pockets : The bromo-fluorophenyl group may enhance binding affinity.

Preliminary studies on related compounds suggest interactions with cellular pathways involved in inflammation or cancer .

Q. How does the bromo-fluorophenyl substituent influence chemical reactivity?

The electron-withdrawing bromo and fluoro groups:

  • Reduce electron density on the phenyl ring, directing electrophilic substitution to meta/para positions.
  • Enhance stability against oxidative degradation, critical for in vitro bioactivity assays.

This reactivity profile is consistent with halogenated aromatics in medicinal chemistry .

Q. What solvent systems are compatible with this compound for biological testing?

  • Polar aprotic solvents (e.g., DMSO, DMF) for dissolution.
  • Aqueous buffers (pH 7.4) with <1% DMSO for cell-based assays.
  • Avoid protic solvents (e.g., water alone) due to low solubility.

notes solubility challenges in similar spiro compounds, requiring co-solvents for in vitro studies .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity?

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions.
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.
  • Purification : Use gradient silica chromatography or preparative HPLC to isolate the spirocyclic product from diastereomers.

emphasizes reaction condition optimization as critical for scalability .

Q. How to address discrepancies in reported biological activities across studies?

  • Validate assay protocols : Ensure consistency in cell lines, incubation times, and controls.
  • Check compound integrity : Use LC-MS to confirm stability under assay conditions.
  • Orthogonal assays : Compare results from enzymatic inhibition vs. cell viability assays to rule off-target effects.

Contradictions may arise from differences in purity or degradation products, as noted in .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Predict binding modes to targets like kinases using AutoDock or Schrödinger.
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity.
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales.

highlights analogous spiro compounds studied via docking to prioritize synthetic targets .

Q. How to design experiments for mechanistic elucidation?

  • Isotopic labeling : Use ¹⁸O or deuterium to track reaction pathways during synthesis.
  • Kinetic studies : Monitor intermediate formation via in situ IR or NMR.
  • Knockdown/knockout models : Use CRISPR-modified cell lines to confirm target engagement.

underscores the need for kinetic data to refine synthetic mechanisms .

Q. What strategies mitigate toxicity in preclinical development?

  • Prodrug design : Mask reactive groups (e.g., acetamide) with enzymatically cleavable linkers.
  • Metabolic profiling : Use liver microsomes to identify and modify labile metabolites.
  • Therapeutic index optimization : Balance efficacy (IC₅₀) and toxicity (LD₅₀) in animal models.

suggests structural modifications to reduce off-target interactions in related compounds .

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